Isoxazol-5-ylmethanamine hydrochloride
Overview
Description
Isoxazol-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2O and a molecular weight of 134.57 . It is a solid substance .
Synthesis Analysis
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The synthesis of isoxazoles has been an interesting field of study for decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . The main directions and recent trends in the synthesis of isoxazoles involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Properties
Isoxazol-5-ylmethanamine hydrochloride serves as a critical building block in organic chemistry, facilitating the synthesis of complex molecules. Kumar et al. (2016) developed a general method to synthesize isoxazoles from readily available ynones using trimethylsilyl azide as an amino surrogate, demonstrating the compound's versatility in forming products with high functional group compatibility without the need for catalysts or unusual conditions (G. Kumar, Y. K. Kumar, & M. S. Reddy, 2016).
Medicinal Chemistry Applications
This compound derivatives exhibit a broad range of biological activities, making them valuable in drug discovery. Shen et al. (2019) highlighted the antitumor activity of SS-208, an HDAC6-selective inhibitor containing the isoxazole-3-hydroxamate moiety, in syngeneic melanoma mouse models, suggesting the compound's potential in cancer therapy (S. Shen et al., 2019).
Corrosion Inhibition
This compound derivatives are also explored for their potential in corrosion inhibition. Alhaffar et al. (2018) studied two isoxazolidine derivatives synthesized from the compound for their efficiency as corrosion inhibitors for carbon steel in acid environments, demonstrating their practical applications in industrial maintenance (M. Alhaffar, S. Umoren, I. Obot, & Shaikh A. Ali, 2018).
Environmental Fate and Behavior
The environmental fate and behavior of isoxaflutole, a related herbicide, provide insights into the broader class of isoxazole derivatives. Taylor-Lovell et al. (2000) investigated the hydrolysis and soil adsorption of isoxaflutole, showing its unique reactivation by rainfall, which is pertinent to understanding the environmental impact of such compounds (Sarah Taylor-Lovell, G. Sims, L. Wax, & J. Hassett, 2000).
Safety and Hazards
Future Directions
Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their wide range of biological activities . The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
1,2-oxazol-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNKBQWBHXELQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593806 | |
Record name | 1-(1,2-Oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440099-32-1 | |
Record name | 1-(1,2-Oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazol-5-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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